molecular formula C13H22Cl2N2S B4162943 N'-{3-[(4-chlorophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride

N'-{3-[(4-chlorophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride

Cat. No. B4162943
M. Wt: 309.3 g/mol
InChI Key: JXGQLOHBGVHVPM-UHFFFAOYSA-N
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Description

This compound is an organic molecule with a complex structure. It contains a chlorophenyl group, a thioether linkage, a propyl chain, and a dimethyl-ethanediamine group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenyl group, the thioether linkage, and the dimethyl-ethanediamine group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl group might undergo reactions typical of aromatic halides, while the thioether linkage could be involved in oxidation or substitution reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, its mechanism of action would involve interacting with specific biological targets to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis, studying its reactivity, and investigating its mechanism of action .

properties

IUPAC Name

N-[3-(4-chlorophenyl)sulfanylpropyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2S.ClH/c1-16(2)10-9-15-8-3-11-17-13-6-4-12(14)5-7-13;/h4-7,15H,3,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGQLOHBGVHVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCCSC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-{3-[(4-chlorophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride
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N'-{3-[(4-chlorophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride
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N'-{3-[(4-chlorophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride
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N'-{3-[(4-chlorophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride

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